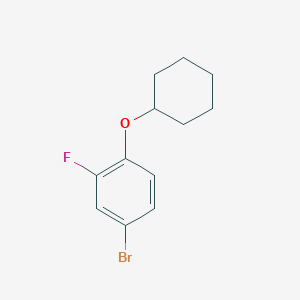

4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

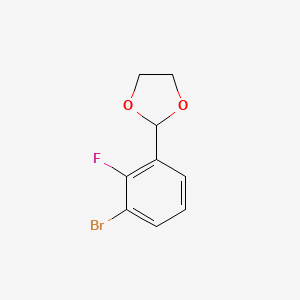

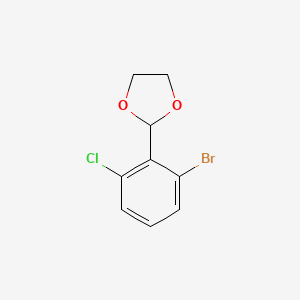

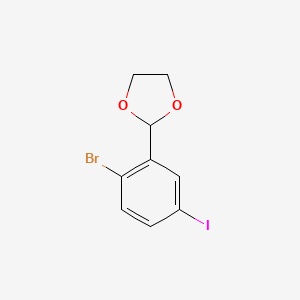

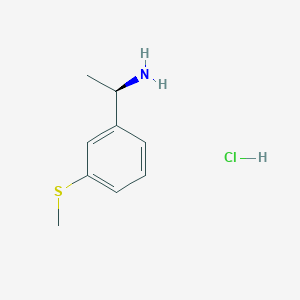

“4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic hydrocarbon with a formula C6H6. This benzene ring is substituted with a bromo group at the 4th position, a cyclohexyloxy group at the 1st position, and a fluoro group at the 2nd position .

Molecular Structure Analysis

The molecular structure of “4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene” can be inferred from related compounds. For instance, 1-Bromo-4-chlorocyclohexane and 1-Bromo-4-isopropylcyclohexane are similar compounds that contain a cyclohexane ring with a bromo group at the 1st position .Aplicaciones Científicas De Investigación

Electrochemical Fluorination

The electrochemical fluorination process for halobenzenes, including mechanisms involving halogenated benzene derivatives, illustrates the complex pathways and side reactions in the synthesis of fluorinated aromatic compounds. This process highlights the intricate balance between dehalogenation and fluorination reactions, critical for developing new synthesis strategies for fluorinated materials (Horio et al., 1996).

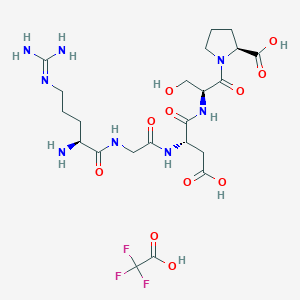

Synthon for 18F-Arylation Reactions

Research on the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene demonstrates its importance in 18F-arylation reactions, which are pivotal in the field of radiopharmaceuticals for PET imaging. The work explores various pathways to optimize the synthesis, highlighting the compound's role in developing diagnostic agents (Ermert et al., 2004).

Suzuki-Miyaura Coupling Reactions

The use of halogenated benzenes in Suzuki-Miyaura coupling reactions catalyzed by supported Pd nanoparticles demonstrates the preparation of fluorinated biphenyl derivatives. This research is fundamental for developing pharmaceuticals and novel materials, showcasing the versatility of halogenated benzenes in creating complex molecular structures (Sadeghi Erami et al., 2017).

Direcciones Futuras

Future research could focus on the synthesis, characterization, and application of “4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene”. For instance, a study on 4-phenyl-1,8-naphthalimide suggested its potential use in sensing hydrophobic environments . Another study on catalytic protodeboronation of pinacol boronic esters suggested its potential use in formal anti-Markovnikov hydromethylation of alkenes .

Mecanismo De Acción

Target of Action

Brominated compounds like this are often used in suzuki–miyaura cross-coupling reactions , which suggests that its primary targets could be transition metals used in these reactions.

Mode of Action

The mode of action of 4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene likely involves its participation in carbon–carbon bond forming reactions, such as the Suzuki–Miyaura cross-coupling . In this process, the bromine atom in the compound would be replaced by another group, resulting in the formation of a new carbon–carbon bond.

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of various organic compounds.

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions , its primary effect would likely be the formation of new carbon–carbon bonds in organic compounds.

Action Environment

The action, efficacy, and stability of 4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene can be influenced by various environmental factors. For instance, the efficiency of its use in Suzuki–Miyaura cross-coupling reactions can depend on the presence of a suitable transition metal catalyst, the temperature, and the pH of the reaction environment .

Propiedades

IUPAC Name |

4-bromo-1-cyclohexyloxy-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHJFRHSIVSDFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.